molecular formula C19H23N3O2 B2874054 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one CAS No. 2320887-66-7

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one

Cat. No. B2874054
CAS RN: 2320887-66-7
M. Wt: 325.412
InChI Key: YGIOKFPXYRTSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Catalysis

A study described the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the importance of stereochemistry in the development of pharmaceuticals. The research highlighted a practical synthetic route that determined the stereochemistry of the active metabolite through stereospecific hydroboration, oxidation, and reduction sequence, concluding with chiral HPLC separation (Chen et al., 2010).

Antimicrobial Activity of Heterocyclic Compounds

Another research focused on the synthesis and evaluation of antimicrobial activity of heterocyclic compounds bearing benzimidazole and pyrazoline motifs. This study synthesized a series of compounds and tested their efficacy against various microorganisms, highlighting the potential of these molecules in antimicrobial drug development (Desai et al., 2017).

Nonlinear Optical Properties

Research on the synthesis, structural, and spectroscopic evaluations, along with the investigation of nonlinear optical properties of certain compounds, provides insights into the utility of these molecules in materials science, particularly in the development of optical materials with specific electronic and optical properties (Tamer et al., 2015).

Organized Assemblies of Ionic Salts

A study on anion-directed organized assemblies of protonated pyrazole-based ionic salts discussed the structural characterization of salts formed from reactions of specific pyrazoles with acids. This research could have implications in the design of novel materials and understanding the role of anions in the formation of organized molecular structures (Zheng et al., 2013).

Synthesis and Characterization of Pyrazolones

Research on the synthesis, reaction, theoretical calculation, NMR study, and X-ray crystal structure of substituted and unsubstituted pyrazol-5(2H)-ones offers valuable insights into the chemical properties and potential applications of these molecules in developing pharmaceuticals and materials with desired properties (Attanasi et al., 1997).

properties

IUPAC Name

2-(2-methoxyphenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-6-3-2-5-14(18)11-19(23)22-15-7-8-16(22)13-17(12-15)21-10-4-9-20-21/h2-6,9-10,15-17H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIOKFPXYRTSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

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